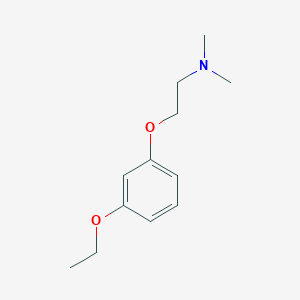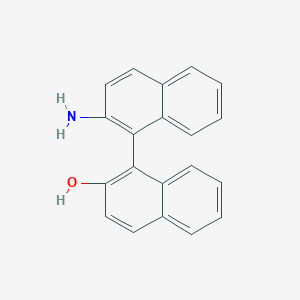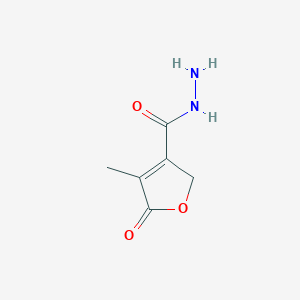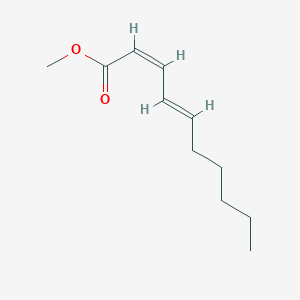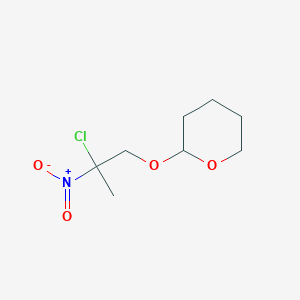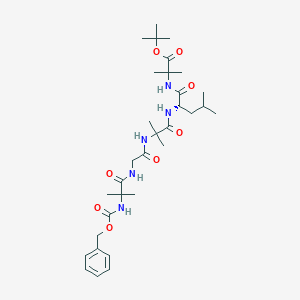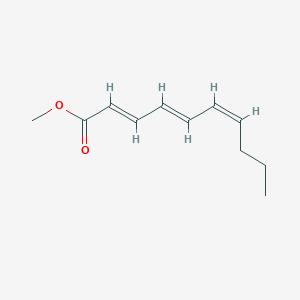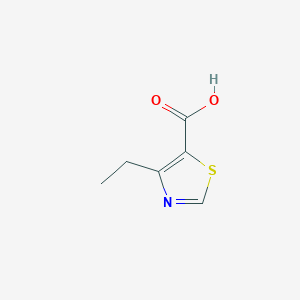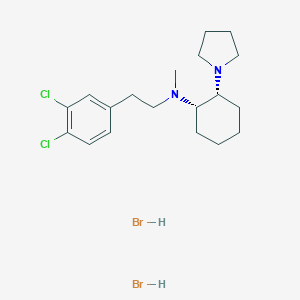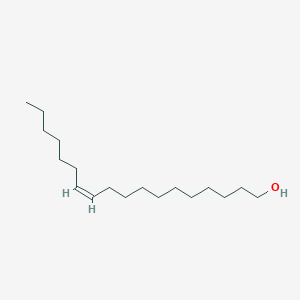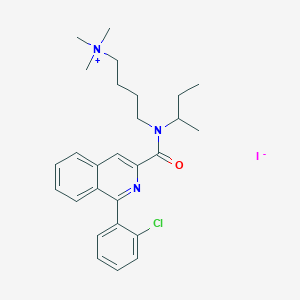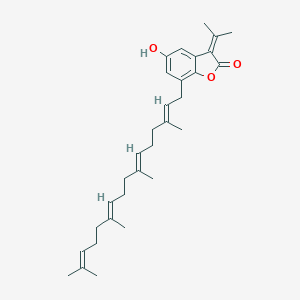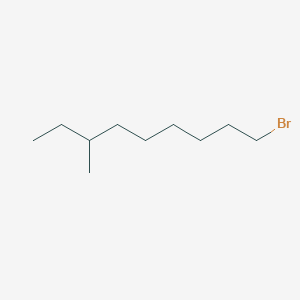
1-Bromo-7-methylnonane
Übersicht
Beschreibung
1-Bromo-7-methylnonane is an organic compound with the molecular formula C10H21Br It is a brominated alkane, specifically a bromoalkane, which consists of a nonane backbone with a bromine atom attached to the first carbon and a methyl group attached to the seventh carbon
Vorbereitungsmethoden
1-Bromo-7-methylnonane can be synthesized through several methods. One common synthetic route involves the bromination of 7-methyl-1-nonanol. This reaction typically uses carbon tetrabromide and triphenylphosphine in dichloromethane at 0°C . The reaction proceeds with high yield, making it an efficient method for producing this compound.
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, with optimized conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
1-Bromo-7-methylnonane undergoes various types of chemical reactions, including:
Substitution Reactions: As a bromoalkane, it readily participates in nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and ammonia. The major products formed depend on the nucleophile used. For example, with sodium hydroxide, the product is 7-methyl-1-nonanol.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For instance, treatment with potassium tert-butoxide can lead to the formation of 7-methylnon-1-ene.
Oxidation and Reduction: While this compound itself is not typically oxidized or reduced, it can be used as a precursor in reactions where the resulting products undergo such transformations.
Wissenschaftliche Forschungsanwendungen
1-Bromo-7-methylnonane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology and Medicine:
Industry: In industrial settings, this compound can be used in the synthesis of specialty chemicals and materials. Its role as an intermediate makes it useful in the production of various compounds.
Wirkmechanismus
The mechanism by which 1-Bromo-7-methylnonane exerts its effects in chemical reactions primarily involves the bromine atom. The bromine atom is a good leaving group, which facilitates nucleophilic substitution and elimination reactions. In substitution reactions, the nucleophile attacks the carbon bonded to the bromine, displacing the bromine atom and forming a new bond. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of the bromine atom.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-7-methylnonane can be compared to other bromoalkanes, such as 1-bromononane and 1-bromo-2-methylnonane. These compounds share similar reactivity patterns due to the presence of the bromine atom, but their physical and chemical properties can vary based on the position of the bromine and any additional substituents.
1-Bromononane: Similar in structure but lacks the methyl group at the seventh carbon. This difference can affect its reactivity and the types of products formed in reactions.
1-Bromo-2-methylnonane: The methyl group is closer to the bromine atom, which can influence the steric and electronic environment, potentially leading to different reaction outcomes.
Eigenschaften
IUPAC Name |
1-bromo-7-methylnonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Br/c1-3-10(2)8-6-4-5-7-9-11/h10H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNLJOBGZKLZQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556250 | |
| Record name | 1-Bromo-7-methylnonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136539-81-6 | |
| Record name | 1-Bromo-7-methylnonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


